molecular formula C16H12BrN3O2S B11770137 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11770137
M. Wt: 390.3 g/mol
InChI Key: COJMOAWFCQSCGA-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring. The bromophenyl group is introduced through a halogenation reaction, and the final product is obtained by coupling the oxadiazole derivative with phenylacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Imidazoles: Widely used in medicinal chemistry for their antifungal and anticancer activities.

    Triazoles: Commonly used in pharmaceuticals for their antifungal properties.

Uniqueness

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)

InChI Key

COJMOAWFCQSCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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